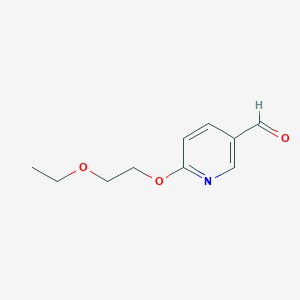
2-(2-Ethoxyethoxy)-pyridine-5-aldehyde
Cat. No. B8519854
M. Wt: 195.21 g/mol
InChI Key: RZRCCVPCOBSNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05028617
Procedure details


A total of 16 g of manganese dioxide is added in portions to a boiling solution of 8 g (40.6 mmol) of [2-(2-ethoxyethoxy)-5-pyridyl]-methanol in 200 ml of toluene within two hours. The mixture is then filtered hot and evaporated. Pale yellow oil, yield 7.1 g (90% of theory).



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][OH:14])=[CH:9][N:8]=1)[CH3:2]>C1(C)C=CC=CC=1.[O-2].[O-2].[Mn+4]>[CH2:1]([O:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]=[O:14])=[CH:9][N:8]=1)[CH3:2] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCCOC1=NC=C(C=C1)CO
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is then filtered hot
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OCCOC1=NC=C(C=C1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
